3-Amino-4-chloro-N-isobutylbenzenesulfonamide
Overview
Description
3-Amino-4-chloro-N-isobutylbenzenesulfonamide is an organic compound that belongs to the class of benzenesulfonamides This compound is characterized by the presence of an amino group, a chloro substituent, and an isobutyl group attached to the benzenesulfonamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-4-chloro-N-isobutylbenzenesulfonamide typically involves multiple steps. One common method includes the reaction of 4-chlorobenzenesulfonyl chloride with isobutylamine to form the corresponding sulfonamide. This intermediate is then subjected to nitration followed by reduction to introduce the amino group at the 3-position of the benzene ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent quality and yield. The choice of solvents, catalysts, and reaction conditions are carefully controlled to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
3-Amino-4-chloro-N-isobutylbenzenesulfonamide undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro group can be replaced by other nucleophiles under suitable conditions.
Oxidation and Reduction: The amino group can be oxidized to form nitro derivatives, while reduction can lead to the formation of corresponding amines.
Coupling Reactions: It can participate in Suzuki coupling reactions to form biaryl derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Strong oxidizing agents such as potassium permanganate or nitric acid.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen in the presence of a catalyst.
Major Products
Substitution: Formation of various substituted benzenesulfonamides.
Oxidation: Formation of nitrobenzenesulfonamides.
Reduction: Formation of aminobenzenesulfonamides.
Scientific Research Applications
3-Amino-4-chloro-N-isobutylbenzenesulfonamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 3-Amino-4-chloro-N-isobutylbenzenesulfonamide involves its interaction with specific molecular targets. For instance, it can inhibit the activity of carbonic anhydrase by binding to the active site of the enzyme, thereby preventing the conversion of carbon dioxide to bicarbonate. This inhibition can lead to various biological effects, including the suppression of tumor growth and antimicrobial activity .
Comparison with Similar Compounds
Similar Compounds
- 3-Amino-4-chlorobenzamide
- 4-Amino-3-chlorobenzenesulfonamide
- 3-Amino-4-chlorobenzonitrile
Uniqueness
Compared to similar compounds, 3-Amino-4-chloro-N-isobutylbenzenesulfonamide is unique due to the presence of the isobutyl group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its ability to interact with specific molecular targets, making it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
3-amino-4-chloro-N-(2-methylpropyl)benzenesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15ClN2O2S/c1-7(2)6-13-16(14,15)8-3-4-9(11)10(12)5-8/h3-5,7,13H,6,12H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITKQPWFMKRVKCT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNS(=O)(=O)C1=CC(=C(C=C1)Cl)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClN2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.76 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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